molecular formula C11H12O2 B14044074 4-Methoxy-7-methyl-1-indanone

4-Methoxy-7-methyl-1-indanone

Cat. No.: B14044074
M. Wt: 176.21 g/mol
InChI Key: HXWRAKVKUJOULM-UHFFFAOYSA-N
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Description

4-Methoxy-7-methyl-1-indanone is a derivative of 1-indanone, a class of compounds known for their diverse biological activities and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-7-methyl-1-indanone typically involves the reaction of 4-hydroxy-7-methyl-1-indanone with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the methoxy derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-7-methyl-1-indanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methoxy-7-methyl-1-indanone involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methyl groups influence its binding affinity and reactivity. For instance, it may interact with enzymes or receptors involved in oxidative stress pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • 4-Methoxy-1-indanone
  • 7-Methoxy-1-indanone
  • 4-Methyl-1-indanone
  • 5-Methoxy-1-indanone

Comparison: 4-Methoxy-7-methyl-1-indanone is unique due to the presence of both methoxy and methyl groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs. For example, the methoxy group can enhance electron density on the aromatic ring, affecting its reactivity in electrophilic substitution reactions .

Properties

IUPAC Name

4-methoxy-7-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-7-3-6-10(13-2)8-4-5-9(12)11(7)8/h3,6H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWRAKVKUJOULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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